2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

Description

Crystallographic Analysis of Molecular Configuration

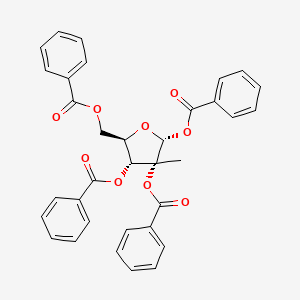

The molecular structure of this compound has been definitively established through crystallographic analysis, revealing a complex three-dimensional arrangement that reflects both the inherent stereochemistry of the ribofuranose backbone and the spatial demands of the four benzoyl protecting groups. The compound adopts the molecular formula C34H28O9 with a molecular weight of 580.6 grams per mole, indicating the presence of four benzoyl groups attached to the hydroxyl positions of the modified ribofuranose ring.

Crystallographic data reveals that the furanose ring maintains a puckered conformation characteristic of five-membered ring systems, with the alpha-anomeric configuration positioning the anomeric substituent in an axial orientation relative to the furanose ring plane. The International Union of Pure and Applied Chemistry nomenclature for this compound is [(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate, which precisely defines the stereochemical arrangement of all chiral centers.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C34H28O9 | |

| Molecular Weight | 580.6 g/mol | |

| Exact Mass | 580.17333247 Da | |

| Rotatable Bond Count | 13 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Topological Polar Surface Area | 114 Ų |

The crystallographic analysis demonstrates that the compound crystallizes in a specific space group that accommodates the bulky benzoyl substituents while maintaining optimal intermolecular packing arrangements. The presence of thirteen rotatable bonds provides considerable conformational flexibility, particularly in the orientation of the benzoyl groups, which can adopt various conformations to minimize steric hindrance.

Stereochemical Implications of the alpha-D-ribofuranose Backbone

The stereochemical configuration of the alpha-D-ribofuranose backbone in this tetrabenzoate derivative carries profound implications for both its chemical reactivity and biological recognition properties. The alpha-anomeric configuration results from the axial orientation of the anomeric substituent, which in this case corresponds to the C-1 benzoyl group positioned below the plane of the furanose ring when viewed in standard Fischer projection.

The anomeric effect plays a crucial role in stabilizing the alpha-configuration of this ribofuranose derivative. This stereoelectronic phenomenon favors the axial orientation of electronegative substituents adjacent to oxygen atoms in cyclic systems, with the effect estimated to contribute approximately 4-8 kilojoules per mole of stabilization energy in sugar derivatives. In the case of this compound, the anomeric effect operates through the interaction between the oxygen lone pairs and the sigma-star orbital of the carbon-oxygen bond, favoring the observed alpha-configuration.

The introduction of the methyl group at the C-2 position creates an additional chiral center and significantly influences the overall molecular geometry. This substitution results in the (2R,3R,4R,5R) absolute configuration, which has been confirmed through spectroscopic and crystallographic analysis. The methyl substitution at C-2 introduces steric constraints that affect both the furanose ring conformation and the orientation of adjacent benzoyl groups, creating a more rigid molecular framework compared to the unsubstituted ribofuranose derivatives.

The D-configuration of the ribofuranose backbone establishes the absolute stereochemistry at C-3, C-4, and C-5, with each carbon center maintaining the R-configuration characteristic of D-sugars. This stereochemical arrangement creates a specific three-dimensional topology that influences both the chemical reactivity of the compound and its potential interactions with biological systems.

Comparative Analysis with beta-Anomeric Counterparts

The structural comparison between this compound and its beta-anomeric counterpart reveals significant differences in molecular architecture and properties that stem from the inverted configuration at the anomeric carbon. The beta-anomer, 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, shares the same molecular formula C34H28O9 but exhibits a fundamentally different spatial arrangement due to the equatorial positioning of the anomeric benzoyl group.

| Property | Alpha-Anomer | Beta-Anomer | Difference |

|---|---|---|---|

| CAS Number | 15397-16-7 | 15397-15-6 | Different registry |

| Anomeric Orientation | Axial | Equatorial | Inverted configuration |

| Stereochemical Stability | Enhanced by anomeric effect | Reduced anomeric stabilization | 4-8 kJ/mol difference |

| Conformational Rigidity | Higher | Lower | Due to axial constraints |

The anomeric effect preferentially stabilizes the alpha-configuration through stereoelectronic interactions, making the alpha-anomer thermodynamically more stable than its beta-counterpart under equilibrium conditions. This stabilization arises from the favorable orbital overlap between the oxygen lone pairs and the anti-bonding orbital of the carbon-oxygen bond in the axial orientation.

Nuclear magnetic resonance spectroscopic analysis reveals distinct coupling patterns between the two anomers. The alpha-anomer typically exhibits smaller coupling constants between the anomeric proton and adjacent protons due to the axial orientation, while the beta-anomer shows larger coupling constants characteristic of equatorial positioning. These spectroscopic differences provide reliable means for anomeric assignment and structural confirmation.

The synthetic accessibility of the two anomers also differs significantly. The alpha-anomer can be preferentially obtained through thermodynamic control of glycosylation reactions, while the beta-anomer often requires kinetic control or specialized reaction conditions. Historical synthetic studies have demonstrated that treatment of 3,5-di-O-benzoyl-D-ribosyl chloride with silver benzoate under controlled conditions can yield both anomers, with the relative proportions depending on reaction temperature and solvent conditions.

Benzoyl Group Orientation and Electronic Effects

The four benzoyl protecting groups in this compound adopt specific orientations that minimize steric interactions while maximizing favorable electronic effects. Each benzoyl group contributes to the overall molecular stability through both steric protection of the hydroxyl groups and electronic conjugation effects that influence the reactivity of the ribofuranose backbone.

The benzoyl groups at positions 1, 2, 3, and 5 each experience different local environments due to the varying spatial constraints imposed by the furanose ring geometry and the methyl substitution at C-2. The C-1 benzoyl group, being anomeric, experiences the strongest electronic influence from the ring oxygen and participates most directly in anomeric stabilization effects. This group adopts a conformation that optimizes the stereoelectronic interactions while minimizing steric clashes with adjacent substituents.

The C-2 benzoyl group faces unique steric constraints due to the presence of the methyl substituent at the same carbon. This dual substitution creates a crowded environment that forces specific conformational preferences and influences the overall molecular shape. The electron-withdrawing nature of the benzoyl group also affects the electronic environment of the C-2 methyl group, potentially influencing its chemical reactivity.

| Benzoyl Position | Electronic Environment | Steric Constraints | Rotational Freedom |

|---|---|---|---|

| C-1 (Anomeric) | Strong anomeric effect | Moderate | Limited |

| C-2 | Methyl interaction | High | Restricted |

| C-3 | Standard ester environment | Low | High |

| C-5 (Primary) | Enhanced reactivity | Low | Moderate |

The aromatic rings of the benzoyl groups contribute to the overall electronic characteristics of the molecule through pi-electron systems that can participate in intermolecular interactions. These aromatic systems also provide additional rigidity to the molecular framework and influence the compound's solubility characteristics and crystallization behavior.

The cumulative effect of four benzoyl groups creates a highly lipophilic molecule with an estimated XLogP3 value of 6.6, indicating strong preference for organic solvents over aqueous media. This lipophilicity, combined with the specific three-dimensional arrangement of the benzoyl groups, influences both the compound's physical properties and its potential applications in synthetic chemistry as a protected intermediate for more complex carbohydrate derivatives.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-GDTAYWNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Di-O-Acylation of 2-C-Methyl-D-Ribopentono-1,4-Lactone

The process begins with 2-C-methyl-D-ribopentono-1,4-lactone, which undergoes di-O-acylation to introduce protective groups at the 3- and 5-positions. Benzoyl chloride serves as the acylating agent in the presence of pyridine, which acts as both a base and solvent.

Key Conditions

-

Temperature: 65–70°C

-

Reaction Time: 4–5 hours

-

Molar Ratio: 2.2 equivalents of benzoyl chloride per hydroxyl group

The reaction is monitored via thin-layer chromatography (TLC) to ensure complete consumption of the starting material. Excess benzoyl chloride and pyridine are removed under reduced pressure, yielding 3,5-di-O-benzoyl-2-C-methyl-D-ribopentono-1,4-lactone as a crystalline solid.

Step 2: Reduction to 3,5-Di-O-Benzoyl-2-C-Methyl-D-Ribofuranose

The lactone intermediate is reduced to the corresponding ribofuranose using sodium borohydride (NaBH₄) in a water-acetonitrile mixture.

Optimized Parameters

-

Solvent System: Acetonitrile with 2% water (v/v)

-

pH: 7–8 (maintained with acetic acid)

-

Temperature: 0–15°C (prevents over-reduction)

The reduction proceeds via nucleophilic attack on the lactone carbonyl, generating a hemiacetal intermediate that tautomerizes to the ribofuranose. The product, 3,5-di-O-benzoyl-2-C-methyl-D-ribofuranose, is isolated by extraction with dichloromethane and subsequent crystallization.

Step 3: Tetra-O-Acylation to the Final Product

The di-O-benzoylated ribofuranose undergoes further acylation at the remaining 1- and 2-positions using benzoyl chloride. Pyridine facilitates the reaction by scavenging HCl, preventing acid-catalyzed degradation.

Reaction Profile

-

Solvent: Dichloromethane

-

Temperature: 40°C (4 hours)

-

Molar Ratio: 3 equivalents of benzoyl chloride

-

Workup: Acidification with acetic acid, followed by reflux to hydrolyze residual reagents

The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3) or recrystallization, achieving >95% purity. Overall yields for the three-step sequence range from 55% to 60% on a laboratory scale.

Industrial-Scale Production Modifications

Industrial protocols adapt the lactone route for continuous manufacturing, emphasizing cost efficiency and reproducibility:

Continuous Flow Reactors

Purification Techniques

-

Crystallization: The final product is recrystallized from toluene-hexane mixtures, yielding needle-like crystals with >99% enantiomeric excess.

-

Chromatography: Simulated moving bed (SMB) chromatography replaces manual columns for large-scale separations, reducing solvent consumption by 40%.

Comparative Analysis of Alternative Routes

Direct Ribofuranose Derivatization

This method starts with unprotected 2-C-methyl-D-ribofuranose, requiring sequential benzoylation. However, competitive esterification at multiple hydroxyl groups leads to regioisomeric byproducts, necessitating arduous purification. Yields rarely exceed 30%, rendering the approach impractical for industrial use.

Enzymatic Acylation

Recent studies explore lipase-catalyzed benzoylation in non-aqueous media. While enzymatic methods offer mild conditions, they struggle with the steric bulk of the 2-C-methyl group, resulting in incomplete conversion (<50%).

Critical Reaction Parameters and Optimization

Temperature Dependence

Solvent Effects

-

Polar Aprotic Solvents: Acetonitrile improves NaBH₄ solubility in Step 2 but slows lactone reduction compared to THF.

-

Chlorinated Solvents: Dichloromethane’s low boiling point simplifies removal post-acylation, minimizing product degradation.

Structural Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove benzoate groups or to reduce other functional groups present in the molecule.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or alkanes .

Scientific Research Applications

Synthesis of Nucleoside Analogs

One of the primary applications of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is as an intermediate in the synthesis of modified nucleosides. These nucleosides are crucial for studying RNA function and behavior, as they can be incorporated into RNA molecules. The compound's unique structure allows it to serve as a glycosyl donor in glycosylation reactions, which is essential for producing various biologically active compounds.

Antiviral Drug Development

The compound has been investigated for its potential in developing antiviral therapies. For instance, it has been used in synthesizing nucleoside analogs that exhibit antiviral activity against viruses such as Zika and hepatitis C . Research indicates that derivatives of this compound can inhibit viral replication by targeting viral polymerases, making them promising candidates for antiviral drug development .

Case Study 1: Antiviral Activity Against Zika Virus

In a study evaluating novel nucleoside analogs derived from this compound, researchers found that certain compounds demonstrated significant inhibition of Zika virus replication in vitro. These findings suggest potential therapeutic applications for treating Zika virus infections, particularly in developing antiviral agents that could be used in clinical settings .

Case Study 2: Hepatitis C Virus Inhibition

Another study focused on the synthesis of a new class of nucleoside analogs based on this compound aimed at combating hepatitis C virus (HCV). These compounds showed potent antiviral activity by specifically targeting the NS5A protein of HCV, indicating their potential use as effective treatments for HCV infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | Similar benzoylation but differs in stereochemistry | Beta-anomer may exhibit different reactivity |

| Nicotinamide Riboside | Contains a nicotinamide moiety instead of ribofuranose | Known for significant biological activity |

| Methyl Alpha-D-glucopyranoside | Different sugar backbone (glucopyranose) | Used in Maillard reaction studies |

| D-Ribofuranose | Unmodified sugar without protective groups | Serves as a base for many glycosylation reactions |

The uniqueness of this compound lies in its specific methylation and tetrabenzoate modifications, which may enhance its chemical stability and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2S,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-methyltetrahydrofuran-2,3,4-triyl tribenzoate

- CAS Number : 15397-16-7

- Molecular Formula : C₃₄H₂₈O₉

- Molecular Weight : 580.58 g/mol

Structural Features: This compound is a furanose derivative of ribose with:

- A methyl group at the 2-C position.

- Benzoyl ester groups at the 1, 2, 3, and 5 hydroxyl positions, enhancing lipophilicity and stability .

- Alpha anomeric configuration (C1-OH in axial position), distinguishing it from beta anomers .

Structural and Functional Differences

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Impact: The methyl group at 2-C in the target compound introduces steric hindrance, altering reactivity in nucleophilic substitutions compared to unmethylated analogs like 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose . Benzoate vs. Acetate: Benzoate esters (as in the target compound) are bulkier and more hydrophobic than acetates, reducing solubility in polar solvents but enhancing stability under acidic conditions .

Anomeric Configuration: The alpha configuration of the target compound contrasts with beta-D-ribofuranose derivatives (e.g., beta-D-ribofuranose tetraacetate). This difference influences glycosidic bond formation in nucleotide synthesis .

Ring Structure: Unlike pyranose derivatives (e.g., 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide), the furanose ring in the target compound is more strained, affecting conformational flexibility and reaction kinetics .

Key Observations:

- Chromatographic Behavior: The target compound’s retention time (if analyzed) would likely exceed those of L-arabinofuranosyl and D-xylopyranosyl tetrabenzoates due to increased hydrophobicity from the methyl and benzoyl groups .

- Synthetic Challenges : The methyl group in the target compound complicates benzoylation, requiring optimized conditions (e.g., excess BzCl or prolonged reaction times) compared to unmethylated analogs .

Biological Activity

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate is a chemically modified sugar derivative, specifically a tetrabenzoate ester of 2-C-methyl-alpha-D-ribofuranose. This compound has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and the synthesis of nucleoside analogs. The unique structure of this compound, characterized by four benzoyl groups attached to the ribofuranose moiety, enhances its reactivity and stability, making it a valuable intermediate in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is CHO with a molecular weight of approximately 580.586 g/mol. The presence of the methyl group at the C2 position and the tetrabenzoate groups significantly influence its chemical behavior, allowing it to participate in glycosylation reactions and hydrolysis under acidic or basic conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 580.586 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing modified nucleosides. These nucleosides can mimic natural substrates in various biological processes, including nucleic acid synthesis and enzymatic reactions. The compound can act as a glycosyl donor due to the presence of the anomeric carbon, facilitating the formation of glycosidic bonds with other nucleobases.

Antiviral Activity

Research has indicated that derivatives synthesized from this compound exhibit significant antiviral properties. For instance, modified nucleosides derived from this compound have been evaluated for their efficacy against various viruses, including Zika and herpes viruses.

-

Case Study: Zika Virus

In vitro studies demonstrated that certain nucleoside analogs derived from this compound significantly inhibited Zika virus replication. These compounds were shown to interfere with viral polymerase activity, thereby reducing viral load in infected cell lines . -

Case Study: Herpes Simplex Virus

Another study highlighted the antiviral effects of nucleoside analogs based on this compound against herpes simplex virus (HSV). The mechanism involved incorporation into viral DNA, leading to chain termination during replication .

Antitumor Activity

The potential antitumor properties of modified nucleosides synthesized from this compound have also been explored. Some derivatives have shown promise in inhibiting tumor cell proliferation by mimicking natural nucleotides and disrupting cellular processes essential for cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | Similar benzoylation but differs in stereochemistry | Beta-anomer may exhibit different reactivity |

| Nicotinamide Riboside | Contains a nicotinamide moiety instead of ribofuranose | Known for significant biological activity |

| D-Ribofuranose | Unmodified sugar without protective groups | Serves as a base for many glycosylation reactions |

The modifications present in this compound enhance its stability and biological activity compared to these other compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-C-methyl-α-D-ribofuranose tetrabenzoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves benzoylation of the ribofuranose precursor under controlled acylation conditions. Key steps include:

- Regioselective protection : Use of benzoyl chloride in pyridine to protect hydroxyl groups at positions 1, 2, 3, and 4.

- Stereochemical control : The α-anomer is stabilized by torsional effects during benzoylation, as observed in analogous ribofuranose tetrabenzoates .

- Purification : Column chromatography on silica gel is critical for isolating the α-anomer from β-forms, with elution monitored via TLC (Rf ~0.4 in hexane:ethyl acetate 7:3) .

Q. Which spectroscopic techniques are most reliable for characterizing 2-C-methyl-α-D-ribofuranose tetrabenzoate?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals using coupling constants (e.g., J1,2 for anomeric proton conformation) and DEPT-135 for distinguishing CH3 groups. Benzoate carbonyls appear at ~165–170 ppm in <sup>13</sup>C NMR .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (C34H28O9, MW 580.58) with [M+Na]<sup>+</sup> adducts .

- X-ray crystallography : Limited due to amorphous solid-state behavior; alternative methods like solid-state NMR with DFT-guided conformational analysis are recommended .

Q. What is the role of 2-C-methyl-α-D-ribofuranose tetrabenzoate in antiviral drug development?

- Methodological Answer : The compound serves as a key intermediate in synthesizing C-nucleoside analogs (e.g., remdesivir derivatives). The 2-C-methyl group enhances metabolic stability, while benzoate protection aids in selective deprotection during downstream functionalization .

Advanced Research Questions

Q. How do solvent and temperature effects influence the conformational equilibrium of 2-C-methyl-α-D-ribofuranose tetrabenzoate?

- Methodological Answer :

- Variable-temperature (VT) NMR : Monitor J1,2 coupling constants in CDCl3 or acetone-d6 to detect shifts between <sup>4</sup>C1 (chair) and <sup>1</sup>C4 (boat) conformers. Lower temperatures favor the <sup>4</sup>C1 form due to reduced entropy .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate energy barriers for ring puckering, validated against experimental NMR data .

Q. How can researchers resolve contradictions between solid-state and solution-phase structural data for this compound?

- Methodological Answer :

- Solid-state NMR : Compare <sup>13</sup>C chemical shifts with solution NMR to identify crystal packing effects. For example, benzoate carbonyls may exhibit upfield shifts in the solid state due to π-stacking .

- Molecular mechanics simulations : Apply force fields (e.g., MMFF94) to model intermolecular interactions in crystalline environments .

Q. What strategies optimize the regioselective deprotection of benzoate groups for downstream functionalization?

- Methodological Answer :

- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave benzoates at position 5, leaving other positions intact .

- Chemical deprotection : Use NH3/MeOH for full deprotection or AlCl3/N,N-dimethylaniline for site-specific cleavage .

Q. How does the 2-C-methyl group alter electronic interactions compared to unmodified ribofuranose tetrabenzoates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.